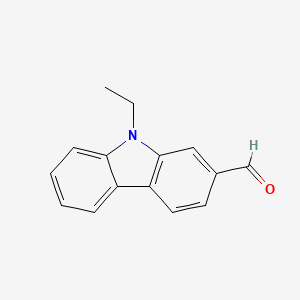

9-ethyl-9H-carbazole-2-carbaldehyde

Vue d'ensemble

Description

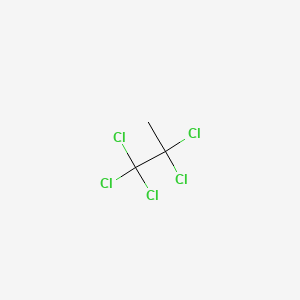

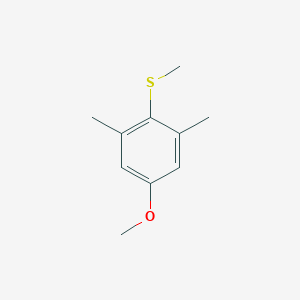

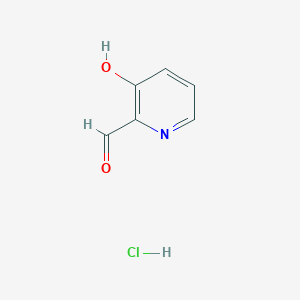

“9-ethyl-9H-carbazole-2-carbaldehyde” is a carbazole derivative . It is a heterocyclic compound with a molecular weight of 223.27 . The empirical formula is C15H13NO .

Synthesis Analysis

The synthesis of similar carbazole derivatives has been reported in the literature . For instance, a mixture of 4-arylthiosemicarbazide and 9-ethyl-9H-carbazole-3-carbaldehyde in ethanol was heated under reflux for 1 hour .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string [H]C(=O)c1ccc2n(CC)c3ccccc3c2c1 . The InChI key is QGJXVBICNCIWEL-UHFFFAOYSA-N .Applications De Recherche Scientifique

Optical Properties and Photopolymerization Applications

9-ethyl-9H-carbazole-2-carbaldehyde and related carbazole-based compounds have been synthesized and studied for their optical properties. These compounds exhibit significant π–π* and n–π* electron transitions, as indicated by their UV spectra. This characteristic makes them suitable for applications as dyes or photosensitizers in photopolymerization processes (Abro et al., 2017).

Application in Fluorescent Probes

The compound has been used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. These probes are significant for applications in fluorescence imaging and sensing, demonstrating the utility of this compound in the development of advanced optical materials (Shen You-min, 2014).

Viscosity Sensing and Aggregation Induced Emissions

Derivatives of this compound have been synthesized for studying intramolecular charge transfer and photophysical properties. These compounds show potential as fluorescence molecular rotors for viscosity sensing and exhibit aggregation-induced emissions, which are insensitive to polarity (Telore et al., 2015).

Crystal Packing and Interaction Studies

This compound has been studied for its crystal packing properties, particularly in the formation of specific compounds. The understanding of these interactions is crucial for material science and molecular engineering applications (Yeksan et al., 2010).

Synthesis of Heterocyclic Compounds

This compound has been used in the synthesis of heterocycles containing carbazole and 1,3,4-thiadiazole moieties. The methodology offers advantages like mild conditions and easy separation, which are important in organic synthesis and pharmaceutical research (Li & Xing, 2012).

Antimicrobial Activity

This compound derivatives have been synthesized and tested for their antimicrobial activity. This highlights its potential in the development of new antimicrobial agents (Ashok et al., 2014).

Non-linear Optical Properties

The compound has been used to synthesize extended styryl fluorophores with potential applications in non-linear optics and viscosity sensing. These properties are significant for the development of advanced materials in photonics and optoelectronics (Khan et al., 2019).

Mécanisme D'action

A study has shown that a carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells . It was found to have a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .

Orientations Futures

Carbazole derivatives, including “9-ethyl-9H-carbazole-2-carbaldehyde”, have potential applications in the field of organic electronics due to their high charge carrier mobility and photochemical stability . Moreover, their antitumor activity suggests potential for development into new drugs for melanoma therapy .

Propriétés

IUPAC Name |

9-ethylcarbazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-16-14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERLGPOLSWKDCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568780 | |

| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56166-62-2 | |

| Record name | 9-Ethyl-9H-carbazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(5-nitro-2-thienyl)-](/img/structure/B3053735.png)